1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
1-iodo-3-propan-2-ylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUUTYATJONBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by iodination. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent, such as oxone, under ultrasonic irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodine, oxone, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical and Functional Properties
- Electronic Effects : The iodine atom in the target compound is electron-withdrawing, which polarizes the aromatic system and stabilizes transition states in cross-coupling reactions. In contrast, electron-donating groups (e.g., hydroxyl in 2-hydroxyphenyl derivatives) enhance hydrogen bonding in biological systems .
Stability and Reactivity
Biological Activity
1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Imidazo[1,5-a]pyridines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents at different positions on the imidazo ring can significantly influence the pharmacological profile of these compounds. The specific compound this compound has been synthesized and evaluated for its biological activity, particularly its cytotoxic effects against various cancer cell lines.
2. Synthesis of this compound
The synthesis involves standard organic reactions where the imidazo[1,5-a]pyridine scaffold is modified to introduce the iodo and propan-2-yl groups. The method typically includes:
- Starting Materials : 3-(propan-2-yl)imidazo[1,5-a]pyridine.
- Reagents : Iodine or iodobenzene as iodinating agents.
The reaction conditions and purification steps are crucial for obtaining a high yield of the desired product.
3.1 Anticancer Activity
Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit potent anticancer properties. A study evaluating various analogs showed that compounds with specific substitutions could inhibit cancer cell proliferation effectively:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.15 | HeLa |
| Other derivatives | 0.10 - 0.50 | Various |
The compound demonstrated an IC50 value of approximately 0.15 μM against HeLa cells, indicating strong cytotoxicity .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Specifically:
- Inhibition of Prenylation : Similar compounds have been shown to inhibit Rab geranylgeranyl transferase (RGGT), leading to reduced prenylation of Rab proteins critical for cell signaling .
4. Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,5-a]pyridine derivatives can be closely correlated with their structural features:
- Positioning of Substituents : The C6 position in the imidazo ring is particularly influential; modifications here can enhance or diminish activity .
Table: Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| C6 | Critical for RGGT inhibition |
| C7 | Minor influence on cytotoxicity |
| Iodine at C1 | Enhances overall potency |
5. Case Studies
Several studies have documented the biological activity of similar compounds:
- Cytotoxicity in Cancer Models : A study found that various imidazo[1,5-a]pyridine derivatives exhibited submicromolar inhibitory activity against multiple tumor cell lines .
- Mechanistic Insights : Research indicates that compounds like this compound induce apoptosis through mitochondrial pathways and cell cycle arrest at G2/M phase .
6. Conclusion
The compound this compound shows promising biological activity, particularly in anticancer applications. Its synthesis and structure provide a foundation for further exploration into its therapeutic potential and mechanisms of action. Continued research into this compound and its analogs may lead to the development of novel therapeutic agents targeting cancer and other diseases.
Q & A
Q. What are efficient synthetic routes for 1-iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine?
A one-pot multicomponent approach is widely used. For example, imidazo[1,5-a]pyridine derivatives can be synthesized via cyclocondensation of 2-pyridinemethanamine with aldehydes, followed by iodination at the C1 position. Optimized protocols often employ water as a green solvent and Lewis acids (e.g., piperidine) to catalyze the formation of the imidazo ring . Post-synthetic iodination typically uses iodine or N-iodosuccinimide (NIS) under mild conditions to avoid decomposition of the propan-2-yl substituent .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm regioselectivity of iodination and propan-2-yl substitution. For example, the C1-iodo group causes deshielding of adjacent protons (δ 8.3–8.5 ppm in NMR) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects from the propan-2-yl group influence molecular packing .
- HRMS : Validates molecular weight and isotopic patterns (e.g., signature) .
Q. What are common side reactions during synthesis?
Competing pathways include:
- Over-iodination : Excess NIS may lead to di-iodinated by-products, mitigated by stoichiometric control and low temperatures (0–5°C) .
- Ring-opening : Protic solvents or strong acids can hydrolyze the imidazo ring; neutral pH and aprotic solvents (e.g., DCM) are preferred .
Advanced Research Questions
Q. How can catalytic systems improve functionalization at the C3 position?
The propan-2-yl group at C3 can hinder electrophilic substitution. Strategies include:
- Lewis acid catalysis : BF-EtO activates the C3 position for Friedel-Crafts acylation, enabling the introduction of carbonyl groups without cleaving the iodo substituent .
- Transition-metal coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C1-iodo allows orthogonal functionalization while preserving C3 reactivity .
Q. How to resolve contradictions in reactivity data across studies?
Discrepancies often arise from solvent polarity and substituent effects. For example:
- Solvent-dependent iodination : Polar solvents (e.g., DMF) stabilize iodonium intermediates, favoring C1 substitution, while nonpolar solvents may lead to C3 side reactions .
- Steric effects : Bulky propan-2-yl groups reduce reaction rates in SNAr reactions; kinetic studies under varied temperatures (25–80°C) help identify optimal conditions .
Q. What computational methods predict regioselectivity in further derivatization?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to map electrophilic attack sites. For this compound:
- The LUMO is localized at C1 due to electron-withdrawing iodine, making it susceptible to nucleophilic substitution.
- C3 exhibits higher electron density, favoring electrophilic aromatic substitution (e.g., nitration) .
Methodological Tables
Q. Table 1: Optimized Conditions for Key Reactions
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| NMR (CDCl) | δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH)), 8.41 (s, 1H, C1-H) |
| NMR | δ 23.1 (CH), 124.5 (C1), 148.7 (C3) |
| HRMS (ESI+) | [M+H] calcd. for CHIN: 310.9974; found: 310.9971 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
